Cas no 1260593-54-1 ((3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate)

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate structure
1260593-54-1 structure
Product Name:(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Numero CAS:1260593-54-1
MF:C11H21NO4
MW:231.28874373436
CID:1037138
PubChem ID:71463800
Update Time:2025-10-31

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • 1,1-dimethylethyl(trans)-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
    • 1,1-dimethylethyl (trans)-3-hydroxy4-(hydroxy- methyl)-1-piperidinecarboxylate
    • ULXATPSIGBJTPI-DTWKUNHWSA-N
    • SCHEMBL23545717
    • 1260593-54-1
    • 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
    • (3S,4S)-tert-Butyl3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • AT38563
    • trans-tert-Butyl3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • DTXSID30855707
    • (trans)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • AT38564
    • 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxy-methyl)-1-piperidinecarboxylate
    • (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate racemic-trans
    • trans-3-hydroxy-4-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester
    • trans-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • DB-362077
    • 1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
    • 1,1-dimethylethyl(trans)-3-hydroxy-4-(hydroxy-methyl)-1-piperidinecarboxylate
    • 219975-81-2
    • 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxy-methyl) -1-piperidinecarboxylate
    • Inchi: 1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1
    • Chiave InChI: ULXATPSIGBJTPI-DTWKUNHWSA-N
    • Sorrisi: O[C@@H]1CN(C(=O)OC(C)(C)C)CC[C@H]1CO

Proprietà calcolate

  • Massa esatta: 231.14705815g/mol
  • Massa monoisotopica: 231.14705815g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 70Ų

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